molecular formula C14H12N2O4 B5861943 N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide

N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide

Cat. No. B5861943
M. Wt: 272.26 g/mol
InChI Key: XNXCQYBRZRHADZ-UHFFFAOYSA-N
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Description

“N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), which is common in many pharmaceuticals and biologically active compounds. The 3-hydroxyphenyl indicates the presence of a phenolic group (a benzene ring with a hydroxyl group) at the 3rd position. The 2-methyl-3-nitro part suggests the presence of a methyl group and a nitro group on the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a nitro group, a methyl group, and an amide group. The positions of these groups on the ring would significantly influence the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the electron-withdrawing nitro group and the electron-donating methyl and amide groups. The hydroxyl group could potentially undergo reactions such as esterification or etherification .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of a nitro group could increase its reactivity, while the amide group could participate in hydrogen bonding, influencing its solubility .

Scientific Research Applications

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound .

Future Directions

The study of such compounds could be of interest in various fields, including medicinal chemistry, due to the biological activity of benzamides and phenolic compounds .

properties

IUPAC Name

N-(3-hydroxyphenyl)-2-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-9-12(6-3-7-13(9)16(19)20)14(18)15-10-4-2-5-11(17)8-10/h2-8,17H,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXCQYBRZRHADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5509964

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